2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid
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Overview
Description
2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid is an organic compound with a complex structure that includes an aminomethyl group, a dimethoxy-phenyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid typically involves multi-step organic reactions. One common method includes the alkylation of a dimethoxy-phenyl derivative followed by the introduction of an aminomethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aminomethyl group into a corresponding nitro or oxime derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethoxy-phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-butanoic acid
- 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-acetic acid
Uniqueness
2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid (commonly referred to as a derivative of phenylpropanoic acid) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H17NO4. The compound features an aminomethyl group attached to a propionic acid backbone, with a dimethoxy-substituted phenyl group that enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of the aminomethyl group allows it to act as a substrate or inhibitor in enzymatic reactions. Its structure facilitates binding to specific targets, modulating their activity, which can lead to various physiological effects.
Potential Targets
- Enzymes : The compound may influence metabolic pathways by interacting with enzymes involved in amino acid metabolism.
- Receptors : It has the potential to bind to neurotransmitter receptors, suggesting possible roles in neuropharmacology.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Effects : Some derivatives have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections.
- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may have neuroprotective properties, making it a candidate for further study in neurodegenerative disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotective | Protection against neuronal damage |
Case Study: Antimicrobial Properties
A study conducted on various derivatives of phenylpropanoic acids demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as:
Compound Name | Biological Activity |
---|---|
2-Aminomethyl-3-(2,4-dihydroxyphenyl)-propionic acid | Strong tyrosinase inhibition |
2-Aminomethyl-3-(3-methoxyphenyl)-propionic acid | Moderate antioxidant properties |
These comparisons highlight the unique properties of this compound due to its specific functional groups.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15) |
InChI Key |
HROZOUQZOGDKDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC |
Origin of Product |
United States |
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